

Application Notes and Protocols: Nickel-Yttrium Oxide in Catalytic Converters

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-based catalysts are gaining attention as cost-effective alternatives to precious metal catalysts (like platinum, palladium, and rhodium) in automotive catalytic converters. The addition of yttrium oxide (Y₂O₃) as a promoter has been shown to significantly enhance the catalytic activity and durability of nickel catalysts. Yttria can improve the dispersion of nickel particles, enhance thermal stability, and increase resistance to coking and sintering, which are common deactivation mechanisms in the high-temperature environment of exhaust gases.[1][2] These properties make nickel-yttrium oxide a promising material for the three-way catalytic conversion of harmful exhaust pollutants—carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons (HC)—into less harmful substances like carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O).

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of nickel-yttrium oxide catalysts for use in catalytic converters.

Data Presentation

The following tables summarize the catalytic performance of yttria-promoted nickel catalysts in reactions relevant to automotive exhaust treatment. It is important to note that the data is compiled from studies on individual or related reactions, as a comprehensive three-way



catalytic study on a single nickel-yttrium oxide catalyst is not extensively documented in the public literature.

Table 1: Catalytic Performance of Nickel-Yttrium Oxide in CO Conversion (Water-Gas Shift Reaction)

Catalyst Compositio n	Reaction	Temperatur e (°C) for >90% CO Conversion	Gas Hourly Space Velocity (GHSV) (cm³ gcat ⁻¹ h ⁻¹)	Feed Gas Compositio n	Reference
Ni ₉ Y ₁ O _x	Water-Gas Shift	250	42,000	2% CO, 10% H ₂ O, in N ₂	[1]
Ni ₉ Y1O _x	Water-Gas Shift with CO ₂ and H ₂	300	420,000	5% CO, 23.3% H ₂ O, 10% H ₂ , 5% CO ₂ , in N ₂	[1]

Table 2: Catalytic Performance of Nickel-Yttrium Oxide in Methane Conversion



Cataly st Comp osition	Reacti on	Tempe rature (°C)	Metha ne Conve rsion (%)	H ₂ Selecti vity (%)	CO Selecti vity (%)	GHSV (h ⁻¹)	Feed Gas Comp osition	Refere nce
Yttria Promot ed Nickel Nanowi re	Partial Oxidati on of Methan e	850	90	99	97	2.0 x 10 ⁴	CH4/O2 = 2.0	[3]
Ni/Y2O3 ·γ-Al2O3	Autothe rmal Reformi ng of Methan e	Not Specifie d	Improve d activity and stability	Not Specifie d	Not Specifie d	Not Specifie d	CH4, CO2, O2	[4]

Experimental Protocols

I. Synthesis of Nickel-Yttrium Oxide Catalyst (by Wet Impregnation)

This protocol is adapted from methods used for preparing yttria-promoted nickel catalysts on an alumina support.[2]

Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
- y-Alumina (y-Al₂O₃) powder (support)
- Deionized water



Procedure:

- Support Preparation: If starting with a mixed oxide support, dissolve yttrium nitrate in deionized water and add the γ-alumina powder. Homogenize the suspension with magnetic stirring and heat at 60 °C until complete water evaporation. Dry the resulting powder at 90 °C for 24 hours and then calcine at 975 °C for 5 hours.[2]
- Impregnation: Prepare an aqueous solution of nickel(II) nitrate hexahydrate. The concentration should be calculated to achieve the desired nickel loading (e.g., 10 wt%).
- Add the calcined yttria-alumina support to the nickel nitrate solution.
- Stir the mixture at room temperature for 12 hours to ensure uniform impregnation.
- Drying: Evaporate the water from the mixture using a rotary evaporator or by heating on a hot plate at 80-90 °C until a paste is formed.
- Dry the resulting solid in an oven at 110 °C for 12 hours.
- Calcination: Calcine the dried powder in a furnace under a static air atmosphere. Increase
 the temperature from room temperature to 500-600 °C at a rate of 5 °C/min and hold for 4-5
 hours.
- The resulting powder is the nickel-yttrium oxide catalyst.

II. Characterization of the Catalyst

To understand the physicochemical properties of the synthesized catalyst, the following characterization techniques are recommended:

- X-ray Diffraction (XRD): To identify the crystalline phases of nickel oxide, yttrium oxide, and the support, and to estimate the crystallite size.
- Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and dispersion of the nickel and yttrium oxide particles



on the support.

- H₂ Temperature-Programmed Reduction (H₂-TPR): To investigate the reducibility of the nickel oxide species and the interaction between nickel and the support. The presence of yttria often lowers the reduction temperature of NiO.[2]
- CO₂ Temperature-Programmed Desorption (CO₂-TPD): To evaluate the basicity of the catalyst surface, which can influence the adsorption of acidic gases like CO₂.

III. Catalytic Performance Evaluation (Three-Way Catalysis Light-Off Test)

This protocol describes a typical light-off test to evaluate the temperature-dependent activity of the catalyst for the simultaneous conversion of CO, NOx, and a model hydrocarbon (e.g., propane or propylene). This protocol is adapted from standard procedures for testing three-way catalysts.[5]

Experimental Setup:

- A fixed-bed quartz reactor.
- A programmable tube furnace.
- Mass flow controllers for precise gas composition control.
- A gas chromatograph (GC) or an exhaust gas analyzer to measure the concentrations of CO, NOx, hydrocarbons, CO₂, and O₂ at the reactor outlet.

Procedure:

- Catalyst Loading: Load a known amount of the catalyst (e.g., 100 mg) into the quartz reactor, supported by quartz wool.
- Pre-treatment (Reduction): Heat the catalyst to 500 °C under a flow of a reducing gas
 mixture (e.g., 5% H₂ in N₂) for 1 hour to reduce the nickel oxide to metallic nickel, which is
 the active phase.

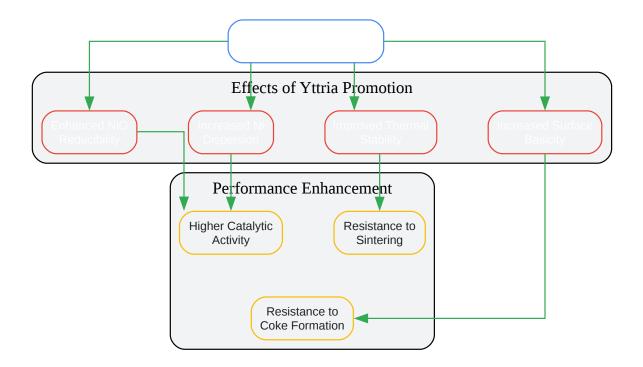


- Cooling: Cool the catalyst to a low temperature (e.g., 50 °C) under an inert gas flow (e.g., N₂).
- Reaction Gas Introduction: Introduce the simulated exhaust gas mixture at a specified Gas Hourly Space Velocity (GHSV), for example, 50,000 h⁻¹. A typical gas composition could be:
 - o 0.5% CO
 - 500 ppm NO
 - 500 ppm C₃H₆ (propylene)
 - o 0.5% O₂
 - 10% H₂O
 - o 10% CO₂
 - Balance N₂
- Light-Off Test: While the simulated exhaust gas is flowing, ramp the reactor temperature from 50 °C to 600 °C at a constant rate (e.g., 10 °C/min).
- Data Acquisition: Continuously monitor and record the concentrations of CO, NO, and C₃H₆ at the reactor outlet as a function of temperature.
- Data Analysis: Calculate the conversion of each pollutant at different temperatures using the formula: Conversion (%) = [(Concentration in - Concentration out) / Concentration in] * 100
- The "light-off temperature" (T₅₀) is the temperature at which 50% conversion of a specific pollutant is achieved. A lower T₅₀ indicates higher catalytic activity.

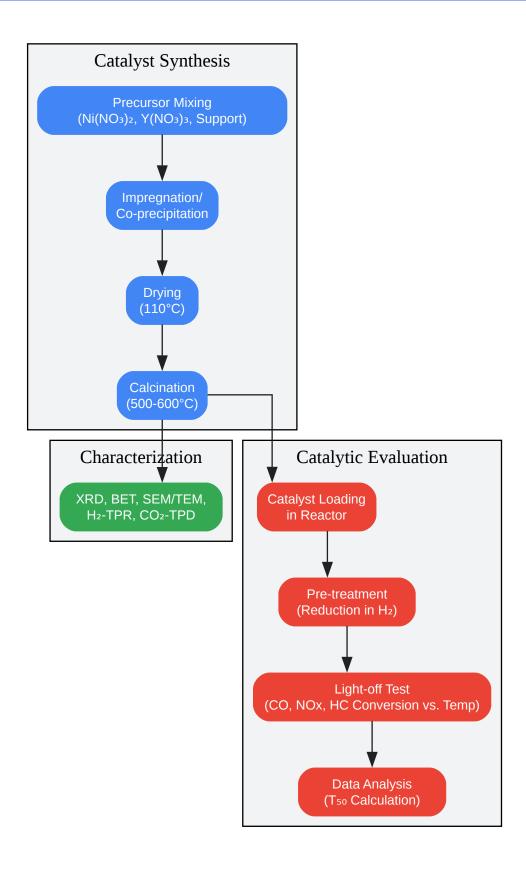
Visualizations

Logical Relationship of Yttria Promotion in Nickel-Based Catalysts

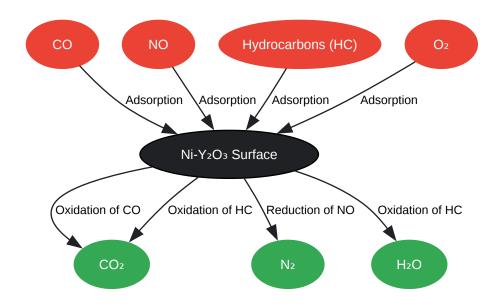












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References

- 1. Catalytically efficient Ni-NiOx-Y2O3 interface for medium temperature water-gas shift reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Nickel-Yttrium Oxide in Catalytic Converters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13782475#nickel-yttrium-oxide-in-catalytic-converters]

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